molecular formula C24H40BN3O8S B14038408 tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate

tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate

Cat. No.: B14038408
M. Wt: 541.5 g/mol
InChI Key: UBOLPAQEVRFMBT-UHFFFAOYSA-N
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Description

Tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate: is a complex organic compound that features a unique combination of functional groups, including tert-butyl, dioxaborolane, thiazole, and hydrazine tricarboxylate

Preparation Methods

The synthesis of tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dioxaborolane group: This step involves the reaction of the thiazole derivative with a boronic acid or ester in the presence of a suitable catalyst.

    Attachment of the hydrazine tricarboxylate moiety: This step requires the reaction of the intermediate compound with hydrazine and tert-butyl chloroformate under controlled conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Coupling Reactions: The presence of the dioxaborolane group allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, especially those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups in biological molecules, making it a useful tool in enzyme inhibition studies. The thiazole ring can interact with aromatic residues in proteins, potentially affecting their function. The hydrazine tricarboxylate moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar compounds to tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate include:

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound also features a dioxaborolane group and is used in similar coupling reactions.

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another compound with a dioxaborolane group, used in organic synthesis.

    Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is used as an intermediate in the synthesis of indazole derivatives.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C24H40BN3O8S

Molecular Weight

541.5 g/mol

IUPAC Name

tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C24H40BN3O8S/c1-20(2,3)32-17(29)27(28(18(30)33-21(4,5)6)19(31)34-22(7,8)9)16-26-15(14-37-16)25-35-23(10,11)24(12,13)36-25/h14H,1-13H3

InChI Key

UBOLPAQEVRFMBT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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